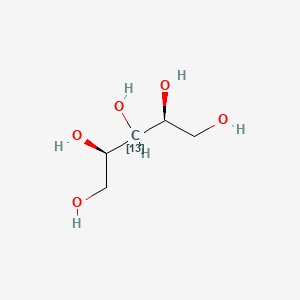

Ribitol-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2S,4R)-(313C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i5+1 |

InChI Key |

HEBKCHPVOIAQTA-ZYHPCEFGSA-N |

Isomeric SMILES |

C([C@H]([13CH]([C@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ribitol-3-13C: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ribitol-3-13C, a stable isotope-labeled form of the naturally occurring sugar alcohol, ribitol. This document details experimental protocols for its use in metabolic research and explores its role in significant biological pathways. The information presented is intended to support researchers and professionals in the fields of biochemistry, drug development, and molecular biology in utilizing this compound as a powerful tool for scientific investigation.

Core Physical and Chemical Properties

This compound is a valuable tracer for metabolic studies due to the specific incorporation of a heavy carbon isotope at the C3 position. This labeling allows for the precise tracking of ribitol's metabolic fate in various biological systems. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key distinction lies in its molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | 13C C4H12O5 | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 102-105 °C | [2] |

| Boiling Point | 194.6 °C (rough estimate) | [2] |

| Solubility | Soluble in water (100 mg/ml) and hot ethanol. Insoluble in ether.[2] Soluble in DMSO (~25 mg/ml) and dimethylformamide (~5 mg/ml).[3] | |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for tracing its incorporation into downstream metabolites.

-

13C NMR Spectroscopy: The 13C NMR spectrum of unlabeled ribitol shows distinct peaks for its carbon atoms. In the spectrum of this compound, the signal corresponding to the C3 carbon would be significantly enhanced and would exhibit coupling with adjacent protons. The chemical shifts for unlabeled ribitol in D2O are reported at approximately 72.2, 72.1, and 62.4 ppm.[4][5]

-

Mass Spectrometry: Mass spectrometry is a key technique for detecting and quantifying this compound and its metabolites. The molecular ion of this compound will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled ribitol. The mass spectrum of unlabeled ribitol is available in public databases for comparison.[6][7]

Experimental Protocols: Metabolic Labeling with this compound

The following is a generalized protocol for a stable isotope labeling experiment in cell culture using this compound to trace its incorporation into cellular metabolites. This protocol can be adapted for specific cell lines and experimental questions.

Objective: To trace the metabolic fate of this compound in cultured mammalian cells.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., MCF-7 breast cancer cells)

-

Appropriate cell culture medium (e.g., DMEM), potentially glucose-free depending on the experiment

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cold 80% methanol

-

Cell scrapers

-

Centrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers at the time of harvest. Allow the cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound at the desired final concentration (e.g., 10 mM).[8] If the goal is to trace the metabolism of ribitol as a primary carbon source, a glucose-free medium should be used. Use dialyzed FBS to minimize the presence of unlabeled ribitol and other small molecules.

-

Isotope Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course determined by the specific metabolic pathway of interest. For central carbon metabolism, this can range from minutes to several hours to reach isotopic steady state.[9]

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the cells and place the culture vessel on ice.

-

Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Vortex the suspension vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

-

Sample Analysis:

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Dry the metabolite extract, for example, using a speed vacuum.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to identify and quantify the incorporation of 13C from this compound into downstream metabolites.

-

Biological Pathways Involving Ribitol

Ribitol is a key molecule in two major biological pathways: the synthesis of teichoic acids in the cell walls of Gram-positive bacteria and the glycosylation of α-dystroglycan in mammals.

Teichoic Acid Biosynthesis in Staphylococcus aureus

Wall teichoic acids (WTA) are critical components of the cell envelope of many Gram-positive bacteria, playing roles in cell shape determination, biofilm formation, and virulence.[3] In Staphylococcus aureus, the WTA is a polymer of ribitol phosphate. The synthesis of this polymer involves the precursor CDP-ribitol.

Caption: Biosynthesis of poly(ribitol-phosphate) wall teichoic acid in S. aureus.

α-Dystroglycan Glycosylation Pathway

In mammals, ribitol is a crucial component of the O-mannose glycan on α-dystroglycan, a protein essential for muscle integrity.[10] The functional glycosylation of α-dystroglycan is critical for its interaction with extracellular matrix proteins. Defects in this pathway lead to a group of muscular dystrophies known as dystroglycanopathies.

Caption: Simplified pathway of ribitol incorporation into α-dystroglycan.

Applications in Research and Drug Development

The use of this compound is expanding in several research areas:

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound is instrumental in quantifying the flow of carbon through the pentose phosphate pathway and related metabolic networks in various organisms and disease states, such as cancer.[8][11]

-

Muscular Dystrophy Research: The discovery of ribitol's role in α-dystroglycan glycosylation has made this compound a critical tool for studying the pathogenesis of dystroglycanopathies and for evaluating the efficacy of potential therapies aimed at restoring proper glycosylation.[10][12]

-

Infectious Disease Research: Understanding the biosynthesis of teichoic acids is crucial for developing new antibiotics against Gram-positive bacteria. This compound can be used to probe this pathway and to screen for inhibitors.

-

Drug Development: Labeled compounds like this compound are used as internal standards in pharmacokinetic and pharmacodynamic studies to accurately quantify drug candidates and their metabolites.

Conclusion

This compound is a versatile and powerful research tool with significant applications in understanding fundamental biological processes and in the development of new therapeutic strategies. This guide provides core technical information to facilitate its effective use in the laboratory. As research into the roles of ribitol in health and disease continues to evolve, the utility of its stable isotope-labeled form is expected to grow, offering deeper insights into complex biological systems.

References

- 1. omicronbio.com [omicronbio.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ribitol [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]

- 8. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ISPD Overexpression Enhances Ribitol-Induced Glycosylation of α-Dystroglycan in Dystrophic FKRP Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of Ribitol-3-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ribitol-3-13C, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines key specifications from various suppliers, details relevant experimental protocols, and visualizes the metabolic pathway of ribitol.

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. While pricing often requires a direct inquiry, key quantitative data for product selection is summarized below.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Price (USD) |

| Omicron Biochemicals, Inc. | [3-13C]ribitol | ALD-034 | Data not publicly available | Data not publicly available | Inquire |

| MedChemExpress | This compound | HY-100582S2 | 99.70%[1][2] | >98% | $90 (1 mg), $175 (5 mg), $280 (10 mg), $560 (25 mg), $910 (50 mg)[1][2] |

| Santa Cruz Biotechnology, Inc. | D-Ribitol-3-13C | sc-221649 | Data not publicly available | Data not publicly available | Inquire |

Metabolic Pathway of Ribitol

Ribitol, a pentose alcohol, plays a significant role in various metabolic pathways. It is formed by the reduction of ribose and is a component of riboflavin (vitamin B2) and flavin mononucleotide (FMN).[3] In mammalian cells, exogenous ribitol can be converted into ribitol-5-phosphate and subsequently to cytidine diphosphate-ribitol (CDP-ribitol), a key substrate in the glycosylation of proteins like α-dystroglycan.[4][5] The metabolic conversion of ribitol is crucial for understanding its therapeutic potential in certain muscular dystrophies.

Experimental Protocols

The following are representative protocols for the analysis of this compound and its metabolites, adapted from published research.

Cell Culture and Labeling

This protocol describes the labeling of mammalian cells with this compound to trace its metabolic fate.

Materials:

-

Mammalian cell line of interest (e.g., myotubes, cancer cell lines)

-

Appropriate cell culture medium and supplements

-

This compound (from a commercial supplier)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Culture cells to the desired confluency under standard conditions.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Replace the culture medium with a fresh medium containing the desired final concentration of this compound (e.g., 10 mM).

-

Incubate the cells for the desired labeling period (e.g., 24-72 hours).

-

After incubation, wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled ribitol.

-

Harvest the cells and proceed with metabolite extraction for subsequent analysis.

Metabolite Extraction and LC-MS/MS Analysis

This protocol outlines the extraction of intracellular metabolites and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify this compound and its derivatives.

Materials:

-

Labeled cell pellet

-

Methanol, acetonitrile, and water (LC-MS grade)

-

Internal standards (optional)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Metabolite Extraction:

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Vortex thoroughly and incubate on ice to precipitate proteins.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

-

Develop a chromatographic method to separate ribitol, ribitol-5-phosphate, and CDP-ribitol.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for this compound and its expected labeled metabolites. This will involve single ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.

-

Analyze the data to determine the incorporation of the 13C label into the various metabolites.

-

Conclusion

This compound is a readily available tool for researchers studying metabolic pathways, particularly those related to glycosylation and the pentose phosphate pathway. The selection of a supplier should be based on a combination of available purity and isotopic enrichment data, as well as pricing and specific research needs. The provided protocols offer a starting point for designing and executing experiments to trace the metabolic fate of this important labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]

- 4. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ribitol-3-13C Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Ribitol-3-13C, a stable isotope-labeled sugar alcohol crucial for metabolic research and as a tracer in various biological studies. Given the limited direct data on this compound, this document extrapolates from available information on Ribitol and its other isotopic analogs, combined with general principles for the handling of stable isotope-labeled compounds.

Introduction to this compound

Ribitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP). Its isotopically labeled form, this compound, serves as a valuable tool for researchers studying metabolic fluxes, particularly in the context of glycolysis, the PPP, and related biosynthetic pathways. Furthermore, Ribitol and its derivatives are implicated in the glycosylation of proteins, such as α-dystroglycan, and are therefore relevant to research in muscular dystrophies and other congenital disorders of glycosylation.

Stability of this compound

Key Considerations for Stability:

-

Temperature: As with most carbohydrates, lower temperatures significantly slow down potential degradation processes.

-

Moisture: Ribitol is hygroscopic and should be protected from moisture to prevent clumping and potential degradation.

-

Light: While not explicitly stated for this compound, it is good practice to protect all isotopically labeled compounds from light to prevent any potential photochemical degradation.

-

Oxidation: As a polyol, Ribitol is generally stable to oxidation under normal storage conditions. However, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage of solutions.

Quantitative Stability Data (Extrapolated)

The following table summarizes the recommended storage conditions and expected stability of this compound based on data for Ribitol and Ribitol-1-13C.

| Form | Storage Temperature | Atmosphere | Light Protection | Expected Shelf Life | Citation |

| Solid | -20°C | Inert Gas (e.g., Nitrogen) | Recommended | > 1 year | [1] |

| 2-8°C | Dry | Recommended | Up to 1 year | ||

| Solution (in water) | -80°C | Inert Gas (e.g., Nitrogen) | Recommended | Up to 2 years | [2] |

| -20°C | Inert Gas (e.g., Nitrogen) | Recommended | Up to 1 year | [2] | |

| Solution (in solvent) | -80°C | Inert Gas (e.g., Nitrogen) | Recommended | Up to 6 months | [1] |

| -20°C | Inert Gas (e.g., Nitrogen) | Recommended | Up to 1 month | [1] |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

-

Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture. For extended storage, flushing the container with an inert gas like nitrogen or argon is advisable.

-

Solutions: Aqueous solutions should be filter-sterilized and stored in tightly capped vials at -80°C for maximum stability. For shorter periods, -20°C is acceptable. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. When dissolved in other solvents, storage at -80°C under an inert atmosphere is the preferred method.

Experimental Protocol: Stability Assessment of this compound

This section outlines a general protocol for conducting a stability study of this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and isotopic enrichment.

4.1. Objective

To evaluate the stability of this compound in solid form and in solution under various storage conditions over a defined period.

4.2. Materials

-

This compound

-

HPLC grade water

-

HPLC grade acetonitrile

-

Deuterium oxide (D₂O) for NMR

-

Appropriate HPLC column (e.g., Aminex HPX-87H)

-

Vials for storage at different conditions

-

HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

-

NMR spectrometer (≥400 MHz)

4.3. Methods

-

Initial Characterization (Time Zero):

-

Dissolve a known amount of this compound in HPLC grade water to prepare a stock solution of known concentration.

-

Analyze the stock solution by HPLC to determine the initial purity.

-

Prepare a sample for NMR by dissolving a small amount of this compound in D₂O. Acquire a ¹³C NMR spectrum to confirm the position of the label and the overall structural integrity.

-

-

Sample Preparation and Storage:

-

Solid Samples: Aliquot the solid this compound into several vials. Store sets of vials at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C). Protect one set of samples from light at each condition.

-

Solution Samples: From the stock solution, prepare aliquots in vials. Store sets of vials at different temperatures (e.g., 25°C, 4°C, -20°C, -80°C). Protect one set of samples from light at each condition.

-

-

Stability Testing at Designated Time Points:

-

At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.

-

Solid Samples: Dissolve the contents in a known volume of HPLC grade water to the original concentration.

-

All Samples:

-

Analyze by HPLC to determine the purity. Compare the chromatograms to the time-zero sample, looking for any new peaks that might indicate degradation products.

-

Prepare an NMR sample from the stored material and acquire a ¹³C NMR spectrum. Compare this to the time-zero spectrum to check for any changes in the chemical shifts or the appearance of new signals, which would indicate structural changes or degradation.

-

-

4.4. Data Analysis

-

Purity: Calculate the purity of this compound at each time point using the peak area from the HPLC chromatogram. Plot the purity as a function of time for each storage condition.

-

Degradation Products: Quantify any significant degradation products observed in the HPLC analysis.

-

Structural Integrity: Compare the ¹³C NMR spectra over time to identify any changes in the molecular structure.

Signaling Pathway and Experimental Workflow

This compound is a valuable tracer for studying the pentose phosphate pathway and its connections to other metabolic and biosynthetic pathways.

Pentose Phosphate Pathway and Glycosylation

The diagram below illustrates the synthesis of Ribitol from glucose via the pentose phosphate pathway and its subsequent activation to CDP-Ribitol, a key donor for the glycosylation of proteins like α-dystroglycan.

References

An In-Depth Technical Guide to the Natural Abundance of ¹³C in Ribitol for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribitol (C₅H₁₂O₅), a naturally occurring pentose sugar alcohol, plays a significant role in various biological processes.[1][2] It is a key component of teichoic acids in the cell walls of many Gram-positive bacteria and is also found in some plants, such as Adonis vernalis.[1][3][4] The natural abundance of the stable isotope carbon-13 (¹³C) in ribitol can provide valuable insights into its biosynthetic pathways, geographical origin, and metabolic history. This technical guide provides a comprehensive overview of the natural ¹³C abundance in ribitol, including quantitative data, detailed experimental protocols for its measurement, and a workflow for its analysis.

The Natural Abundance of Carbon-13

Carbon has two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% to 1.1% of all carbon atoms. However, this value is not constant and can vary slightly depending on the source of the organic material. These variations, known as isotopic fractionations, arise from differences in the physical and chemical properties of the isotopes, which cause them to be processed at slightly different rates in biological and chemical reactions.

These subtle differences in ¹³C abundance are typically expressed in "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Expected δ¹³C Values of Ribitol from Natural Sources

While specific δ¹³C values for ribitol from its natural sources are not extensively documented in publicly available literature, we can infer the expected ranges based on the photosynthetic pathways of its source organisms.

-

Adonis vernalis (a C3 plant): Plants that utilize the C3 photosynthetic pathway, such as Adonis vernalis, typically have δ¹³C values ranging from -20‰ to -37‰.[5][6] Therefore, ribitol extracted from this plant source is expected to fall within this isotopic range.

-

Gram-positive bacteria: The δ¹³C values of ribitol from the teichoic acids of Gram-positive bacteria will depend on the carbon source utilized by the bacteria for growth. If the bacteria are grown on a substrate derived from C3 plants, the resulting ribitol will have a δ¹³C value reflecting that source. Conversely, if the substrate is from a C4 plant (e.g., corn, sugarcane), which has δ¹³C values in the range of -10‰ to -16‰, the ribitol will be isotopically heavier (less negative).[5][6]

Table 1: Expected Natural Abundance of ¹³C in Ribitol from Various Sources

| Source Organism/Material | Photosynthetic Pathway of Carbon Source | Expected δ¹³C Value (‰ vs. VPDB) |

| Adonis vernalis | C3 | -20 to -37 |

| Gram-positive bacteria (grown on C3-derived substrate) | C3 | Reflecting the C3 source |

| Gram-positive bacteria (grown on C4-derived substrate) | C4 | Reflecting the C4 source |

Experimental Protocols for Determining ¹³C Abundance in Ribitol

The determination of the natural ¹³C abundance in ribitol involves several key steps, from sample preparation to analysis by Isotope Ratio Mass Spectrometry (IRMS).

Sample Preparation and Extraction of Ribitol

The initial step involves the extraction and purification of ribitol from its biological matrix.

a) From Plant Material (Adonis vernalis)

-

Homogenization: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically a mixture of methanol and water, to dissolve the sugar alcohols.[7]

-

Purification: The crude extract is then subjected to one or more chromatographic steps to separate ribitol from other compounds. High-Performance Liquid Chromatography (HPLC) is a common method for this purification.[7][8][9]

b) From Gram-Positive Bacteria

-

Cell Wall Isolation: Bacterial cells are harvested and subjected to cell lysis to release the cell wall components.

-

Teichoic Acid Extraction: The teichoic acids are specifically extracted from the cell walls, often using acid or enzymatic hydrolysis.[4]

-

Hydrolysis and Ribitol Release: The purified teichoic acids are then hydrolyzed to release the constituent ribitol molecules.

-

Purification: The released ribitol is purified using chromatographic techniques as described for plant extracts.

Isotope Ratio Mass Spectrometry (IRMS) Analysis

IRMS is the primary technique for high-precision measurement of stable isotope ratios.

a) Sample Combustion

-

A small, precisely weighed amount of the purified ribitol sample is placed in a tin or silver capsule.

-

The capsule is introduced into a high-temperature combustion furnace (typically >1000°C) of an elemental analyzer.

-

The ribitol is combusted in the presence of oxygen, converting all the carbon into carbon dioxide (CO₂) gas.

b) Gas Purification and Introduction into the Mass Spectrometer

-

The resulting CO₂ gas, along with other combustion products, is passed through a series of purification traps to remove water and other impurities.

-

The purified CO₂ gas is then introduced into the ion source of the mass spectrometer.

c) Isotope Ratio Measurement

-

In the ion source, the CO₂ molecules are ionized.

-

The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

-

Collectors are positioned to simultaneously measure the ion beams corresponding to the different isotopologues of CO₂ (¹²CO₂ and ¹³CO₂).

-

The ratio of the intensities of these ion beams is used to calculate the δ¹³C value of the sample relative to a calibrated reference gas, which is in turn calibrated against the international VPDB standard.

Data Analysis and Correction

The raw δ¹³C values obtained from the IRMS are corrected for any instrumental drift and are normalized to the VPDB scale using certified reference materials with known δ¹³C values.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the natural abundance of ¹³C in ribitol.

Caption: Workflow for determining the ¹³C natural abundance in ribitol.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the source of ribitol and its expected ¹³C isotopic signature.

Caption: Relationship between ribitol source and its expected δ¹³C value.

The natural abundance of ¹³C in ribitol serves as a powerful tracer for understanding its origins and metabolic history. By employing robust extraction and purification protocols followed by high-precision analysis using Isotope Ratio Mass Spectrometry, researchers can obtain valuable data to support studies in drug development, microbiology, and plant biochemistry. The expected δ¹³C values of ribitol are intrinsically linked to the photosynthetic pathway of the carbon source, providing a clear distinction between C3 and C4-derived molecules. This technical guide provides the foundational knowledge and experimental framework for scientists to confidently incorporate stable isotope analysis of ribitol into their research endeavors.

References

- 1. Ribitol - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]

- 3. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Test Library | Sugar Alcohol Profile [cambiumanalytica.com]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

The Biological Role of Ribitol in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribitol, a five-carbon sugar alcohol, plays a multifaceted role in the metabolic pathways of a wide range of organisms, from bacteria to humans. Initially identified as a key component of the bacterial cell wall, recent research has unveiled its significance in mammalian cell glycosylation and its potential implications in human diseases, including muscular dystrophies and cancer. This technical guide provides an in-depth exploration of the core metabolic pathways involving ribitol, detailing its biosynthesis, catabolism, and its function as a critical precursor molecule. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ribitol's biological significance.

Ribitol in Bacterial Metabolism

In many Gram-positive bacteria, ribitol is a fundamental constituent of wall teichoic acids (WTAs), which are anionic polymers crucial for cell wall integrity, ion homeostasis, and pathogenesis.[1][2][3] The ribitol is incorporated into these structures as a repeating unit of polyribitol phosphate.

Biosynthesis of CDP-Ribitol: The Activated Precursor

The synthesis of polyribitol phosphate for teichoic acids requires an activated form of ribitol, which is cytidine diphosphate-ribitol (CDP-ribitol).[1][4][5] This pathway begins with a precursor from the pentose phosphate pathway, D-ribulose 5-phosphate.

The synthesis of CDP-ribitol is a two-step enzymatic process:

-

Reduction of D-ribulose 5-phosphate: The enzyme TarJ, an NADPH-dependent alcohol dehydrogenase, catalyzes the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate.[4][5]

-

Activation to CDP-ribitol: The enzyme TarI, a cytidylyl transferase, then activates D-ribitol 5-phosphate by transferring a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP), forming CDP-ribitol and pyrophosphate.[1][4]

In some bacteria, such as Staphylococcus aureus, there are two sets of homologous enzymes (TarI/TarJ and TarI'/TarJ') that can perform this synthesis.[1]

Polymerization of Ribitol Phosphate

Once synthesized, CDP-ribitol serves as the donor substrate for the polymerization of the polyribitol phosphate chain of WTA.[2][6][7] This polymerization is catalyzed by a family of enzymes known as polyribitol phosphate polymerases (e.g., TarL and TarK in S. aureus).[2] These enzymes sequentially add ribitol phosphate units to a growing chain that is anchored to the cell membrane.

Catabolism of Ribitol

Some bacteria are capable of utilizing ribitol as a carbon source. The catabolic pathway for ribitol typically involves the following steps:

-

Oxidation to D-ribulose: Ribitol is first oxidized to D-ribulose by the enzyme ribitol 2-dehydrogenase, which uses NAD+ as a cofactor.[8][9][10]

-

Phosphorylation to D-ribulose 5-phosphate: D-ribulose is then phosphorylated by a kinase to form D-ribulose 5-phosphate, which can then enter the pentose phosphate pathway.[8]

In Escherichia coli C, the genes for ribitol catabolism are organized in an inducible operon.[8] In Lactobacillus casei, ribitol is transported and concomitantly phosphorylated by a mannose-type phosphotransferase system (PTS). The resulting D-ribitol-5-phosphate is then oxidized to D-ribulose-5-phosphate.[11]

Ribitol in Mammalian Metabolism

The role of ribitol in mammalian metabolism was considered minor until recent discoveries linked it to a group of congenital muscular dystrophies known as dystroglycanopathies.[12][13]

Ribitol Phosphate in α-Dystroglycan Glycosylation

In mammals, ribitol phosphate is a critical component of the O-mannosyl glycan of α-dystroglycan, a protein essential for connecting the cytoskeleton to the extracellular matrix in muscle and nerve cells.[12][13] The proper glycosylation of α-dystroglycan is crucial for its function.

The synthesis of the ribitol phosphate-containing glycan involves the following key steps:

-

Synthesis of CDP-ribitol: The enzyme isoprenoid synthase domain-containing protein (ISPD) synthesizes CDP-ribitol from CTP and D-ribitol 5-phosphate.[12][13][14] The pathway for the biosynthesis of D-ribitol 5-phosphate in mammals is still being fully elucidated, but it is thought to involve the pentose phosphate pathway.[12] Recent studies suggest that the reduction of ribose is a major contributor to ribitol-5-phosphate production, with aldo-keto reductase AKR1B1 playing a key role.[15]

-

Transfer of Ribitol Phosphate: The enzymes fukutin (FKTN) and fukutin-related protein (FKRP) act as ribitol-phosphate transferases, sequentially adding ribitol phosphate units from the CDP-ribitol donor to the growing glycan chain on α-dystroglycan.[12][13]

Mutations in the genes encoding ISPD, FKTN, and FKRP lead to defective glycosylation of α-dystroglycan, resulting in various forms of muscular dystrophy.[12][13] Supplementation with ribitol has been shown to restore functional glycosylation in some cases, suggesting it can boost the production of CDP-ribitol and enhance the activity of the mutant transferase enzymes.[16]

Ribitol and Cancer Metabolism

Emerging research indicates that ribitol can influence the metabolic landscape of cancer cells.[17][18] Studies on breast cancer cells have shown that ribitol supplementation can:

-

Enhance Glycolysis: Ribitol treatment leads to an increase in glucose utilization through glycolysis, resulting in higher levels of pyruvate and lactate.[17]

-

Alter the Pentose Phosphate Pathway (PPP): Ribitol can impact the levels of PPP intermediates.[17]

-

Affect the TCA Cycle: Ribitol has been observed to cause a decrease in citrate levels while increasing succinate and fumarate.[17]

-

Influence Nucleotide and Glutathione Metabolism: Ribitol supplementation can enhance nucleotide biosynthesis and increase the levels of reduced glutathione (GSH).[17]

These metabolic alterations suggest that ribitol can reprogram central carbon metabolism in cancer cells, which may have therapeutic implications.[17][19]

Quantitative Data on Ribitol Metabolism

The following tables summarize key quantitative data related to enzymes involved in ribitol metabolism. This data is essential for kinetic modeling and for understanding the efficiency of these metabolic pathways.

| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (U/mg) | Reference(s) |

| Ribitol 2-Dehydrogenase | Klebsiella aerogenes | Ribitol | 0.25 | 150 | [20] |

| NAD+ | 0.29 | - | [21] | ||

| Ribitol-5-Phosphate Dehydrogenase | Lactobacillus plantarum | D-Ribitol 5-phosphate | 0.14 | - | [22] |

| NAD+ | 0.04 | - | [22] | ||

| TarI (CDP-ribitol synthase) | Streptococcus pneumoniae | D-Ribitol 5-phosphate, CTP | - | - | [1] |

| ISPD (human) | Homo sapiens | D-Ribitol 5-phosphate, CTP | - | - | [14] |

Note: Quantitative data for enzyme kinetics can vary significantly depending on the experimental conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of ribitol metabolism. Below are outlines of key experimental protocols.

Protocol 1: Assay for Ribitol 2-Dehydrogenase Activity

This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of ribitol to D-ribulose.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.6)

-

NAD+ solution (e.g., 10 mM)

-

Ribitol solution (e.g., 100 mM)

-

Enzyme preparation (cell lysate or purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and NAD+ solution in a cuvette.

-

Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the ribitol solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: Detection of Ribitol and its Phosphorylated Derivatives by HPLC-MS

This method allows for the separation and quantification of ribitol and its phosphorylated forms in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Appropriate HPLC column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column)

-

Mobile phases (e.g., acetonitrile and ammonium acetate buffer)

-

Standards for ribitol, ribitol-5-phosphate, and CDP-ribitol

-

Sample preparation reagents (e.g., methanol for extraction)

Procedure:

-

Sample Extraction: Extract metabolites from cells or tissues using a cold solvent like methanol to precipitate proteins and macromolecules.

-

Sample Preparation: Centrifuge the extract to remove debris and dry the supernatant. Reconstitute the dried sample in a suitable solvent for HPLC injection.

-

HPLC Separation: Inject the sample onto the HPLC system. Use a gradient of mobile phases to separate the compounds based on their polarity.

-

MS Detection: The eluent from the HPLC is directed to the mass spectrometer. The MS is operated in a mode that allows for the detection and quantification of the target molecules based on their mass-to-charge ratio (m/z).

-

Quantification: Compare the peak areas of the analytes in the samples to the peak areas of the known standards to determine their concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex relationships between the different components.

Diagram 1: Bacterial Biosynthesis of Polyribitol Phosphate

Caption: Biosynthesis of polyribitol phosphate for wall teichoic acids in Gram-positive bacteria.

Diagram 2: Mammalian Ribitol Phosphate Pathway in α-Dystroglycan Glycosylation

Caption: The role of ribitol in the glycosylation of α-dystroglycan in mammals.

Diagram 3: Experimental Workflow for Metabolomic Analysis of Ribitol

Caption: A typical experimental workflow for the analysis of ribitol and its metabolites.

Conclusion and Future Directions

Ribitol metabolism is a field of growing importance, with significant implications for both infectious disease and human genetic disorders. The elucidation of the pathways for ribitol incorporation into bacterial cell walls has opened avenues for the development of novel antimicrobial agents. In parallel, the discovery of ribitol's role in mammalian glycosylation has provided critical insights into the pathology of certain muscular dystrophies and has suggested new therapeutic strategies.

Future research will likely focus on several key areas:

-

Elucidation of Mammalian Ribitol Biosynthesis: A complete understanding of the de novo synthesis of ribitol and its phosphorylated derivatives in mammals is still needed.

-

Therapeutic Potential of Ribitol Supplementation: Further clinical studies are required to evaluate the efficacy and safety of ribitol supplementation for the treatment of dystroglycanopathies and potentially other conditions.

-

Ribitol's Role in Cancer: The impact of ribitol on cancer cell metabolism warrants further investigation to determine if it can be exploited for therapeutic benefit, possibly in combination with other anticancer drugs.

-

Development of Enzyme Inhibitors: Targeting the enzymes of the bacterial CDP-ribitol synthesis pathway is a promising strategy for the development of new antibiotics.

This technical guide provides a solid foundation for researchers and clinicians working in these exciting and rapidly evolving areas of study. The continued exploration of ribitol's biological roles promises to yield valuable new knowledge and therapeutic opportunities.

References

- 1. Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of CDP-activated ribitol for teichoic acid precursors in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Ribitol and D-arabitol catabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribitol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. EC 1.1.1.56 [iubmb.qmul.ac.uk]

- 11. Utilization of d-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]

- 13. Muscular Dystrophy with Ribitol-Phosphate Deficiency: A Novel Post-Translational Mechanism in Dystroglycanopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Endogenous reductase activities for the generation of ribitol-phosphate, a CDP-ribitol precursor, in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]

- 19. Metabolic Reprogramming by Ribitol Expands the Therapeutic Window of BETi JQ1 against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ribitol dehydrogenase from Klebsiella aerogenes. Purification and subunit structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ribitol dehydrogenase. II. Studies on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ribitol-5-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

Section 1: Chemical and Physical Properties

An In-depth Technical Guide on Ribitol-3-13C: MSDS and Safety Information

For Researchers, Scientists, and Drug Development Professionals

The physical and chemical properties of Ribitol are summarized below. Isotopic labeling with Carbon-13 at the C3 position is not expected to significantly alter these properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₅ | ChemScene[1] |

| Molecular Weight | 152.15 g/mol (unlabeled) | ChemScene[1] |

| Appearance | White powder/solid | Fisher Scientific[2] |

| Melting Point | 101 - 104 °C | Fisher Scientific[2] |

| Boiling Point | Not determined | Cayman Chemical[3] |

| Solubility | Soluble in water | Cheméo[4] |

| logP (Octanol/Water) | -2.9463 | ChemScene[1] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions.[5][6] | Sigma-Aldrich, Chemsrc |

Section 2: Safety and Hazard Information

Ribitol is not classified as a hazardous substance.[3][7] However, standard laboratory safety practices should always be observed.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ribitol does not meet the criteria for hazard classification.[8] Some suppliers may indicate mild skin and eye irritation.[8]

Toxicological Data

The following toxicological data is for unlabeled Ribitol:

| Test Type | Result | Species | Source |

| Intraperitoneal LD50 | 10 g/kg | Mouse | Cayman Chemical[3] |

-

Primary Irritant Effect :

-

Sensitization : No sensitizing effects are known.[3]

-

Carcinogenicity : Not listed as a carcinogen by IARC, NTP, or OSHA.[5]

Handling and Storage

-

Handling : No special measures are required for handling.[3][7] Avoid creating dust.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][7]

-

Storage : Store in a dry, cool, and well-ventilated place.[2][7] Keep containers tightly closed.[2] Recommended storage is at room temperature.[6]

First-Aid Measures

-

After skin contact : Wash with water.[7] The product generally does not irritate the skin.[3]

-

After eye contact : Rinse opened eye for several minutes under running water.[3][7]

-

After swallowing : Rinse mouth and consult a doctor if symptoms persist.[3][7]

Section 3: Experimental Protocols

While specific experimental protocols for this compound are application-dependent, a general protocol for preparing a stock solution for cell culture or analytical experiments is provided below.

Protocol for Preparation of a this compound Stock Solution

-

Objective : To prepare a sterile 100 mM stock solution of this compound in nuclease-free water.

-

Materials :

-

This compound powder

-

Nuclease-free water

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile filter (0.22 µm) and syringe

-

Laminar flow hood

-

-

Procedure :

-

In a laminar flow hood, weigh the desired amount of this compound powder using a calibrated analytical balance. For example, for 10 mL of a 100 mM solution, weigh out 153.15 mg (adjusting for the molecular weight of the 13C-labeled compound).

-

Transfer the powder to a sterile conical tube.

-

Add a portion of the nuclease-free water to the tube (e.g., 8 mL).

-

Vortex gently until the powder is completely dissolved.

-

Bring the final volume to 10 mL with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Label the tube clearly with the compound name, concentration, and date of preparation.

-

Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[1]

-

Section 4: Biological Context and Experimental Workflows

Ribitol is a naturally occurring sugar alcohol that plays a role in various biological processes. It is a component of teichoic acids in the cell walls of Gram-positive bacteria and is involved in the glycosylation of α-dystroglycan in mammals.[9][10] this compound is a stable isotope-labeled version of Ribitol, making it a valuable tool for metabolic flux analysis and as a tracer in biochemical assays.[11][12]

Biological Pathway of Ribitol

The following diagram illustrates the simplified biological context of Ribitol in the pentose phosphate pathway and its incorporation into α-dystroglycan.

References

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Ribitol (CAS 488-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ribitol | CAS#:488-81-3 | Chemsrc [chemsrc.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Ribitol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ribitol in Solution Is an Equilibrium of Asymmetric Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

Differentiating Ribitol-3-13C: A Technical Guide for Isotope Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies used to distinguish Ribitol-3-13C from other labeled and unlabeled ribitol isotopes. While direct, side-by-side comparative data for all ribitol isotopomers is not extensively published, this document outlines the fundamental principles and expected analytical outcomes based on established spectroscopic techniques. By understanding these principles, researchers can effectively design experiments to identify and quantify specific ribitol isotopomers.

Introduction to Ribitol and Isotopic Labeling

Ribitol is a five-carbon sugar alcohol that plays a crucial role in various biological processes, most notably as a key component of wall teichoic acids (WTAs) in Gram-positive bacteria. Isotopic labeling of ribitol, particularly with the stable isotope carbon-13 (¹³C), is a powerful technique for tracing its metabolic fate, elucidating biosynthetic pathways, and for use as an internal standard in quantitative analyses. Ribitol-3-¹³C, with a ¹³C atom at the central carbon position, is one of several possible singly-labeled isotopomers. Differentiating it from other isotopomers, such as Ribitol-1-¹³C, Ribitol-2-¹³C, or uniformly labeled ribitol ([U-¹³C]-Ribitol), requires precise analytical methods.

The primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages in resolving isotopic differences.

Mass Spectrometry for Isotope Differentiation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 Da. This mass shift is the basis for differentiating labeled from unlabeled compounds and for determining the number of ¹³C atoms in a molecule.

Principles of Differentiation by Mass Spectrometry

-

Molecular Ion Distinction: Unlabeled ribitol has a monoisotopic mass of 152.0685 g/mol . Ribitol-3-¹³C will have a mass of 153.0718 g/mol . This mass difference is readily detectable by high-resolution mass spectrometry.

-

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), molecules are fragmented in a controlled manner, and the masses of the resulting fragments are analyzed. The position of the ¹³C label will determine which fragment ions exhibit a mass shift. For example, fragmentation of the ribitol backbone will produce different labeled fragments depending on the initial position of the ¹³C atom.

Predicted Mass Spectrometry Data for Ribitol Isotopomers

The following table summarizes the expected m/z values for the molecular ion and key fragment ions of unlabeled and various singly-¹³C labeled ribitol isotopomers. The fragmentation of sugar alcohols like ribitol often involves the loss of water (H₂O) and successive C-C bond cleavages. For derivatized ribitol, such as with trimethylsilyl (TMS) groups, the fragmentation patterns will be different but the principle of mass shifts in labeled fragments remains the same.

| Isotopomer | Molecular Ion (M+H)⁺ m/z | Key Fragment Ion 1 (e.g., [M+H-H₂O]⁺) m/z | Key Fragment Ion 2 (e.g., C₂H₅O₂⁺) m/z | Key Fragment Ion 3 (e.g., C₃H₇O₃⁺) m/z |

| Unlabeled Ribitol | 153.0761 | 135.0655 | 61.0284 | 91.0389 |

| Ribitol-1-¹³C | 154.0794 | 136.0688 | 62.0317 | 91.0389 |

| Ribitol-2-¹³C | 154.0794 | 136.0688 | 62.0317 | 92.0422 |

| Ribitol-3-¹³C | 154.0794 | 136.0688 | 61.0284 | 92.0422 |

Note: The fragmentation patterns and resulting m/z values can vary depending on the ionization method and collision energy. The table presents a theoretical scenario for common fragmentation pathways.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of Ribitol

This protocol provides a general framework for the analysis of ribitol isotopomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Extract metabolites from the biological matrix of interest using a suitable solvent system (e.g., 80:20 methanol:water).

-

Centrifuge to pellet insoluble material.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like polyols.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or ammonium formate) is typically used.

-

Flow Rate: Optimize based on the column dimensions (e.g., 0.2-0.4 mL/min).

-

Injection Volume: Typically 1-10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for accurate mass measurements.

-

MS1 Scan: Acquire full scan data to identify the precursor ions of the different ribitol isotopomers.

-

MS/MS Scan (Product Ion Scan): Select the precursor ion of interest (e.g., m/z 154.0794 for singly labeled ribitol) and fragment it using collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting fragment ion spectra to identify labeled fragments and deduce the position of the ¹³C label.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Differentiation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The presence of a ¹³C nucleus at a specific position in the ribitol molecule will have distinct effects on both the ¹³C and ¹H NMR spectra.

Principles of Differentiation by NMR Spectroscopy

-

¹³C NMR Chemical Shifts: The chemical shift of a carbon atom is sensitive to its local electronic environment. While the introduction of a ¹³C atom does not drastically change the chemical shifts of neighboring carbons, subtle differences can sometimes be observed. The most direct method is to observe the ¹³C spectrum itself, where a signal will be present for the labeled carbon.

-

¹³C-¹H and ¹³C-¹³C Coupling: A ¹³C atom will couple to directly attached protons (¹J_CH) and to protons and carbons further away (nJ_CH and nJ_CC). These coupling constants can provide definitive proof of the label's position. In a ¹H spectrum of a ¹³C-labeled compound, the signals of protons attached to the ¹³C will appear as doublets due to this coupling.

Predicted ¹³C NMR Chemical Shifts for Ribitol Isotopomers

The following table provides the approximate ¹³C NMR chemical shifts for unlabeled ribitol in D₂O. For the labeled isotopomers, a strong signal will be observed at the chemical shift corresponding to the labeled position.

| Carbon Position | Approximate ¹³C Chemical Shift (ppm) in D₂O [1] | Expected Observation for Ribitol-1-¹³C | Expected Observation for Ribitol-2-¹³C | Expected Observation for Ribitol-3-¹³C |

| C1, C5 | 62.4 | Strong signal | ||

| C2, C4 | 72.1 | Strong signal | ||

| C3 | 72.2 | Strong signal |

Note: The chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocol: ¹³C NMR Analysis of Labeled Ribitol

This protocol outlines the general steps for acquiring ¹³C NMR spectra of labeled ribitol.

-

Sample Preparation:

-

Purify the labeled ribitol sample to remove any paramagnetic impurities.

-

Dissolve 5-50 mg of the sample in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

-

Transfer the solution to a clean NMR tube.

-

Add an internal standard (e.g., DSS for D₂O) for chemical shift referencing if required.

-

-

NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹³C 1D Spectrum: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon environment. The position of the enhanced signal will indicate the location of the ¹³C label.

-

¹H 1D Spectrum: Acquire a standard ¹H spectrum. Protons directly attached to the ¹³C label will appear as doublets.

-

2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to definitively assign all proton and carbon signals and confirm the position of the label through one-bond and multiple-bond correlations, respectively.

-

Ribitol in Biological Pathways: Wall Teichoic Acid Biosynthesis

Ribitol is a central component of wall teichoic acids (WTAs) in many Gram-positive bacteria, including the human pathogen Staphylococcus aureus. The biosynthesis of WTA is a complex process that involves a series of enzymatic reactions. Tracing the incorporation of labeled ribitol into WTA can provide valuable insights into bacterial cell wall metabolism.

Wall Teichoic Acid Biosynthesis Pathway in Staphylococcus aureus

The following diagram illustrates the key steps in the biosynthesis of the ribitol-phosphate polymer of WTA in S. aureus.

Caption: Biosynthesis of Wall Teichoic Acid in S. aureus.

Experimental Workflow for Tracing Labeled Ribitol

The following workflow outlines the steps to trace the incorporation of Ribitol-3-¹³C into bacterial WTA.

Caption: Experimental workflow for tracing labeled ribitol.

Conclusion

Differentiating Ribitol-3-¹³C from other labeled ribitol isotopes is a tractable analytical challenge that can be addressed with a combination of high-resolution mass spectrometry and NMR spectroscopy. While direct comparative data may be sparse, a thorough understanding of the principles of isotopic analysis allows for the confident identification and quantification of specific isotopomers. The methodologies and theoretical considerations presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of ribitol in biological systems.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using Ribitol-3-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ribitol-3-13C as a tracer in metabolic flux analysis (MFA), particularly for investigating the pentose phosphate pathway (PPP) and related pentitol metabolism. While the use of this compound is a novel approach with limited specific literature, the principles and protocols outlined here are based on well-established methodologies for 13C-MFA.[1][2][3]

Introduction to 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[1][2] By introducing a substrate labeled with the stable isotope 13C, researchers can trace the path of carbon atoms through various metabolic pathways.[4] The distribution of 13C in downstream metabolites, known as mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This data is then used in computational models to estimate intracellular metabolic fluxes.[4]

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis. It is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis (ribose-5-phosphate).[6][7] Given its central role in cell proliferation and antioxidant defense, the PPP is a key area of interest in various research fields, including cancer biology and drug development.[6]

Application of this compound in Metabolic Flux Analysis

The use of specifically labeled tracers is critical for elucidating the activity of individual pathways.[1] While glucose tracers like [1,2-13C2]glucose are commonly used to study the PPP, this compound offers a novel and specific approach to investigate pentitol metabolism and its direct influence on the non-oxidative and oxidative phases of the PPP.[1][6]

Potential Applications:

-

Probing the Pentose Phosphate Pathway: Tracing the entry and metabolism of this compound can provide specific insights into the fluxes through the non-oxidative PPP, complementing data from glucose tracers.

-

Investigating Pentitol Metabolism: Elucidating the pathways of ribitol utilization and its conversion to other metabolic intermediates.

-

Understanding Disease Metabolism: Studying alterations in pentitol metabolism in diseases like cancer, where metabolic reprogramming is a hallmark. One study has shown that unlabeled ribitol can enhance glycolysis and affect the PPP in breast cancer cells.[8]

-

Drug Development: Assessing the impact of drug candidates on pentitol metabolism and the PPP.

Experimental Protocols

The following are detailed protocols for a hypothetical experiment using this compound in metabolic flux analysis. These are based on standard 13C-MFA procedures.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and culture in standard growth medium for 24 hours to allow for attachment and recovery.

-

Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with this compound at a known concentration (e.g., 10 mM). Also include other necessary nutrients like dialyzed fetal bovine serum to avoid interference from unlabeled sources.

-

Isotope Labeling:

-

Remove the standard growth medium from the cells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells. .

-

Incubate the cells for a predetermined duration to achieve isotopic steady state. The time required will vary depending on the cell type and the pathways of interest, and may need to be determined empirically.

-

Protocol 2: Metabolite Extraction

-

Quenching Metabolism:

-

Aspirate the labeling medium.

-

Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity.

-

-

Cell Lysis and Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Sample Collection:

-

Carefully collect the supernatant, which contains the polar metabolites.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until analysis.

-

Protocol 3: Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.

-

Derivatization:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects carbonyl groups.

-

Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes. This step silylates hydroxyl and amine groups.

-

-

Sample Preparation for Injection:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

-

Protocol 4: GC-MS Analysis

-

Instrumentation: Use a GC-MS system equipped with a suitable column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.

-

Protocol 5: Data Analysis

-

Peak Identification and Integration: Identify metabolite peaks based on their retention times and mass spectra compared to a standard library. Integrate the peak areas for all relevant mass isotopomers.

-

Correction for Natural Abundance: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.

-

Metabolic Flux Calculation: Use a software package designed for 13C-MFA (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic model of the cell.

Data Presentation

Quantitative data from a this compound metabolic flux analysis experiment should be summarized in a clear and structured table.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Calculated Flux (Relative to this compound Uptake) |

| Ribitol-5-Phosphate | M+0 | 5.2 | - |

| M+1 | 94.8 | - | |

| Ribose-5-Phosphate | M+0 | 10.1 | 0.85 |

| M+1 | 89.9 | ||

| Sedoheptulose-7-Phosphate | M+0 | 15.3 | 0.42 |

| M+1 | 84.7 | ||

| Lactate | M+0 | 60.7 | 1.2 |

| M+1 | 39.3 |

Visualizations

Metabolic Pathway of this compound

Caption: Hypothetical metabolic fate of this compound.

Experimental Workflow for 13C-MFA

Caption: General experimental workflow for 13C-MFA.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer | PLOS One [journals.plos.org]

Application Notes & Protocols: Ribitol-3-13C as an Internal Standard for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of quantitative mass spectrometry, particularly in metabolomics, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of target analytes. These standards help to correct for variations in sample preparation, instrument response, and matrix effects. Ribitol, a five-carbon sugar alcohol, is often used as an internal standard in GC-MS based metabolomics. However, its natural presence in many biological samples necessitates the use of an isotopically labeled form to differentiate the standard from the endogenous analyte.[1]

This document provides detailed application notes and protocols for the use of Ribitol-3-13C, a singly labeled isotopologue of ribitol, as an internal standard in mass spectrometry-based quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. The labeled compound, in this case, this compound, serves as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, derivatization, and ionization. By measuring the ratio of the signal intensity of the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio is less susceptible to variations in the analytical process.

Applications

This compound is a suitable internal standard for the quantification of ribitol and other related sugar alcohols in various biological matrices, including:

-

Plant Metabolomics: Quantification of ribitol in plant extracts to study metabolic responses to environmental stress.

-

Microbial Metabolomics: Analysis of metabolic pathways in bacteria and yeast where ribitol is a key metabolite.

-

Clinical Research: Measurement of ribitol levels in human plasma or urine, which can be relevant in certain metabolic disorders.

Quantitative Data Presentation

The following table represents hypothetical quantitative data from a GC-MS analysis of ribitol in plant extracts using this compound as an internal standard. This data is for illustrative purposes to demonstrate how results can be presented.

| Sample ID | Unlabeled Ribitol (Peak Area) | This compound (Peak Area) | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Control 1 | 125,430 | 250,120 | 0.501 | 5.01 |

| Control 2 | 131,050 | 249,880 | 0.524 | 5.24 |

| Control 3 | 128,760 | 251,340 | 0.512 | 5.12 |

| Treatment 1 | 188,145 | 250,560 | 0.751 | 7.51 |

| Treatment 2 | 195,320 | 249,990 | 0.781 | 7.81 |

| Treatment 3 | 191,670 | 250,810 | 0.764 | 7.64 |

Experimental Protocols

This section provides a detailed protocol for the quantification of ribitol in a biological matrix using this compound as an internal standard, adapted for Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

This compound (e.g., from MedChemExpress)

-

Unlabeled Ribitol (for calibration curve)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Pyridine

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Sample tubes, vials, and other standard laboratory equipment

Sample Preparation and Extraction

-

Sample Homogenization: Weigh approximately 50-100 mg of the biological sample (e.g., plant tissue, cell pellet) into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL stock solution) to each sample.

-

Metabolite Extraction:

-

Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v).

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 15 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Phase Separation:

-

Transfer the supernatant (polar and non-polar phases) to a new tube.

-

Add 300 µL of chloroform and 300 µL of water to induce phase separation.

-

Vortex and centrifuge at 2,000 x g for 5 minutes.

-

-

Polar Metabolite Collection:

-

Carefully collect the upper aqueous phase (containing polar metabolites, including ribitol) and transfer it to a new tube.

-

Dry the aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization for GC-MS Analysis

-

Methoxyamination:

-

Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

-

Vortex and incubate at 30°C for 90 minutes with shaking.

-

-

Silylation:

-

Add 80 µL of MSTFA (with 1% TMCS) to the mixture.

-

Vortex and incubate at 37°C for 30 minutes.

-

Centrifuge briefly to collect the liquid at the bottom of the tube.

-

Transfer the derivatized sample to a GC-MS vial with an insert.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 min.

-

Ramp: 10°C/min to 310°C.

-

Hold: 10 min at 310°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

-

For SIM mode: Monitor characteristic ions for derivatized ribitol and this compound. The exact m/z values will depend on the derivatization and fragmentation, but for TMS-derivatized ribitol, key fragments would be monitored. For this compound, the corresponding fragments will have a +1 m/z shift for fragments containing the C-3 position.

-

Visualizations

Workflow for Quantitative Analysis using a Labeled Internal Standard

Caption: Workflow for quantitative mass spectrometry using a labeled internal standard.

Ribitol in the Pentose Phosphate Pathway

Ribitol is closely related to the pentose phosphate pathway (PPP), a fundamental metabolic pathway. Ribitol can be formed by the reduction of ribose, a key intermediate in the PPP.

Caption: Simplified overview of the Pentose Phosphate Pathway and its connection to Ribitol.

References

Application Notes and Protocols for Ribitol-3-13C Labeling in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction